An In-depth Technical Guide to (5,5-Difluoropiperidin-3-yl)methanol hydrochloride: A Cornerstone for Modern Medicinal Chemistry
An In-depth Technical Guide to (5,5-Difluoropiperidin-3-yl)methanol hydrochloride: A Cornerstone for Modern Medicinal Chemistry
This guide provides an in-depth technical exploration of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, a pivotal building block in contemporary drug discovery. We will dissect its unique structural attributes, strategic applications, and the methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to overcome challenges in metabolic stability and target affinity.
Section 1: Core Structural & Physicochemical Characteristics
(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a saturated heterocyclic compound whose value is derived from the strategic placement of its functional groups. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.
Key Compound Identifiers
| Property | Value | Reference |
| Chemical Name | (5,5-Difluoropiperidin-3-yl)methanol hydrochloride | [1] |
| CAS Number | 1356338-73-2 | [1][2] |
| Molecular Formula | C₆H₁₂ClF₂NO | [1] |
| Molecular Weight | 187.62 g/mol | [1][3] |
| Synonyms | OCC1CNCC(F)(F)C1.[H]Cl | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Structural Analysis: The Power of Fluorine
The defining feature of this molecule is the geminal difluoro group at the C5 position of the piperidine ring. This substitution imparts profound and advantageous changes to the molecule's electronic and conformational properties.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. The difluoro substitution at C5 effectively blocks oxidative metabolism at this position, a common liability for alkylpiperidine rings. This enhances the metabolic stability and can significantly prolong the in vivo half-life of drug candidates derived from this scaffold.[4]
-
Conformational Control: Fluorine's high electronegativity can influence the conformational preference of the piperidine ring. Fluorinated piperidines often favor an axial conformation due to stabilizing hyperconjugative interactions between the C-F bond and the nitrogen lone pair or the protonated amine.[5] This conformational rigidity can be exploited to lock a molecule into a bioactive conformation, thereby improving binding affinity for its target.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for optimizing a drug's pharmacokinetic profile, reducing off-target effects associated with highly basic amines, and improving oral bioavailability.
Section 2: Strategic Application in Drug Discovery
This molecule is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in providing a robust, pre-functionalized, and metabolically stable core for building more complex drug candidates.
Role as a Privileged Scaffold
The difluoropiperidine motif is considered a "privileged scaffold" because it is found in numerous bioactive compounds. Its incorporation is a deliberate strategy to enhance drug-like properties.[6]
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS. The enhancements in metabolic stability and the ability to fine-tune basicity are particularly valuable for designing CNS agents that must cross the blood-brain barrier and exhibit a long duration of action.[4]
-
Enzyme Inhibitors and Receptor Modulators: The conformational constraints imposed by the fluorine atoms can pre-organize the molecule for optimal interaction with the binding pockets of enzymes or G-protein coupled receptors (GPCRs).[4] The hydroxymethyl group serves as a versatile synthetic handle for introducing pharmacophores that engage with the target protein.
Section 3: Synthetic Strategy and Protocol
Synthesizing 5-substituted 3,3-difluoropiperidines requires a multi-step approach. While numerous proprietary routes exist, a common and logical strategy involves the electrophile-induced cyclization of a difluorinated N-alkenylamine precursor, followed by functional group manipulation.[7]
Proposed Synthetic Pathway
A plausible route begins with 2,2-difluoro-4-pentenoic acid, which undergoes iodolactonization to form a key intermediate. This lactone can then be opened and converted to the desired N-protected piperidine, followed by reduction of a carboxylate to the primary alcohol.
Experimental Protocol: A Representative Synthesis
This protocol is a representative methodology based on established chemical principles for synthesizing similar fluorinated heterocycles.[7]
Step 1: Iodolactonization of 2,2-difluoro-4-pentenoic acid
-
Dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of iodine (1.5 eq) and potassium iodide (3.0 eq) in water dropwise over 30 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-lactone intermediate.
Step 2: Ring Opening and Amine Introduction
-
Dissolve the crude lactone (1.0 eq) in methanol.
-
Add a suitable amine with a protecting group, such as benzylamine (1.2 eq).
-
Heat the reaction to reflux for 4-6 hours until the lactone is consumed.
-
Cool the reaction and concentrate under reduced pressure.
Step 3: Cyclization to N-Benzyl-5,5-difluoropiperidin-3-one
-
The intermediate from Step 2 is subjected to conditions that promote intramolecular cyclization, often requiring a base and heat.
-
This step would be followed by reduction of the resulting ketone at the C3 position to an alcohol.
Step 4: Reduction to (N-Benzyl-5,5-difluoropiperidin-3-yl)methanol
-
Dissolve the ketone intermediate from Step 3 (1.0 eq) in methanol or ethanol at 0°C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir for 1-2 hours at room temperature.
-
Quench carefully with water and concentrate to remove the alcohol solvent.
-
Extract with dichloromethane, dry the organic layer, and concentrate to yield the alcohol.
Step 5: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-benzyl protected alcohol (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt%) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or Parr hydrogenator) until debenzylation is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise.
-
The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.
Standard Analytical Workflow
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis | Complex multiplets for piperidine ring protons. A distinct signal for the -CH₂OH group. Broad singlet for the N-H proton (may exchange with D₂O). |
| ¹³C NMR | Carbon skeleton confirmation | Characteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the other four piperidine carbons and the hydroxymethyl carbon. |
| ¹⁹F NMR | Confirmation of fluorine presence and environment | A single signal (or complex multiplet depending on chirality and coupling) confirming the gem-difluoro group. |
| LC-MS | Purity assessment and molecular weight confirmation | A major peak in the chromatogram indicating purity. The mass spectrum should show the [M+H]⁺ ion corresponding to the free base (m/z 152.08). |
| FTIR | Functional group identification | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2900 cm⁻¹), and strong C-F stretches (~1100-1000 cm⁻¹). |
Protocol: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Section 5: Safety, Handling, and Storage
As a chemical intermediate, (5,5-Difluoropiperidin-3-yl)methanol hydrochloride requires careful handling in a controlled laboratory environment.
Hazard Identification
While specific data for this exact compound is limited, related fluorinated piperidines and amine hydrochlorides are classified with the following hazards.[8][9]
| Hazard Type | GHS Classification | Precaution |
| Skin Contact | H315: Causes skin irritation | Wear protective gloves and lab coat.[8] |
| Eye Contact | H319: Causes serious eye irritation | Wear safety glasses or goggles.[8] |
| Inhalation | H335: May cause respiratory irritation | Use in a well-ventilated area or fume hood.[8] |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10]
-
Engineering Controls: Handle the solid material in a fume hood to avoid inhalation of dust.[11]
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For solutions, use appropriate pipettes or syringes.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as chemical waste.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place, as recommended.[1][12] Store away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(5,5-Difluoropiperidin-3-yl)methanol hydrochloride represents a sophisticated and highly valuable building block for modern drug discovery. Its gem-difluoro motif provides a powerful tool for medicinal chemists to overcome common challenges of metabolic instability while offering a conformationally defined scaffold. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the development of next-generation therapeutics, particularly in the realm of CNS disorders.
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